molecular formula C30H24FNO4 B12306843 Fmoc-Bph2F-OH

Fmoc-Bph2F-OH

Cat. No.: B12306843
M. Wt: 481.5 g/mol
InChI Key: ZICPGHNUHMLOMI-UHFFFAOYSA-N
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Description

Fmoc-Bph2F-OH, also known as 9-fluorenylmethyloxycarbonyl-2,2’-biphenyl-4-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is a specialized compound that combines the Fmoc protecting group with a biphenyl structure, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Bph2F-OH typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with 2,2’-biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Bph2F-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.

    Coupling Reactions: this compound can participate in peptide coupling reactions, forming peptide bonds with amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution.

    Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.

Major Products Formed

    Deprotection: The major product is the free amine, along with the byproduct dibenzofulvene.

    Substitution: Substituted biphenyl derivatives are formed.

    Coupling: Peptide chains with the this compound moiety incorporated are produced.

Scientific Research Applications

Chemistry

Fmoc-Bph2F-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group in solid-phase peptide synthesis.

Biology

In biological research, this compound is used to create peptide-based hydrogels and nanostructures. These materials have applications in drug delivery and tissue engineering.

Medicine

The compound is utilized in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides.

Industry

This compound is employed in the production of specialty chemicals and materials. Its use in the synthesis of advanced materials, such as hydrogels, has industrial significance.

Mechanism of Action

The mechanism of action of Fmoc-Bph2F-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine for further reactions. The biphenyl structure provides additional stability and allows for further functionalization through aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine (Fmoc-Phe-OH): Similar in structure but with a single phenyl ring.

    Fmoc-Tyrosine (Fmoc-Tyr-OH): Contains a phenolic group, offering different reactivity.

    Fmoc-Tryptophan (Fmoc-Trp-OH): Features an indole ring, providing unique electronic properties.

Uniqueness

Fmoc-Bph2F-OH is unique due to its biphenyl structure, which offers enhanced stability and the potential for further functionalization. This makes it particularly useful in applications requiring robust and versatile protecting groups.

Properties

Molecular Formula

C30H24FNO4

Molecular Weight

481.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid

InChI

InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)

InChI Key

ZICPGHNUHMLOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O

Origin of Product

United States

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